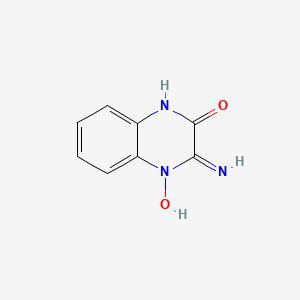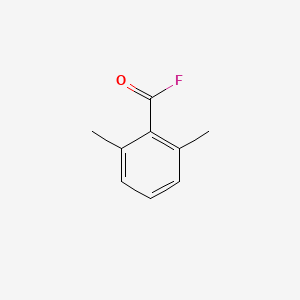
2,6-Dimethylbenzoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethylbenzoyl fluoride is an organic compound with the molecular formula C9H9FO. It is a derivative of benzoyl fluoride, where two methyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique chemical properties and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethylbenzoyl fluoride can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylbenzoic acid with thionyl chloride (SOCl2) to form 2,6-dimethylbenzoyl chloride, which is then treated with hydrogen fluoride (HF) to yield this compound . The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar methods as described above. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, safety measures are implemented to handle the hazardous reagents involved in the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethylbenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Photochemical Reactions: It can undergo photochemical reactions, such as photoenolization and Diels-Alder reactions, under UV light.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Photochemical Reactions: UV light and N-heterocyclic carbene (NHC) catalysts are used in photochemical transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoyl derivatives, while photochemical reactions can produce isochroman-1-one derivatives .
Aplicaciones Científicas De Investigación
2,6-Dimethylbenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is utilized in the development of fluorescent probes for imaging and detection purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,6-dimethylbenzoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The presence of the fluoride group enhances its electrophilic character, making it susceptible to nucleophilic attack. The compound can also participate in photochemical reactions, where UV light induces electronic excitation, leading to unique reaction pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylbenzoyl chloride: Similar in structure but with a chloride group instead of fluoride.
2,6-Dimethylbenzoic acid: The precursor in the synthesis of 2,6-dimethylbenzoyl fluoride.
Benzoyl fluoride: The parent compound without the methyl substitutions.
Uniqueness
This compound is unique due to the presence of both methyl groups and the fluoride group, which impart distinct chemical properties. The methyl groups increase steric hindrance, affecting the compound’s reactivity and stability. The fluoride group enhances its electrophilic nature, making it a valuable reagent in various chemical transformations.
Propiedades
Número CAS |
59880-88-5 |
|---|---|
Fórmula molecular |
C9H9FO |
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
2,6-dimethylbenzoyl fluoride |
InChI |
InChI=1S/C9H9FO/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5H,1-2H3 |
Clave InChI |
AZPMSGXDISJDTE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


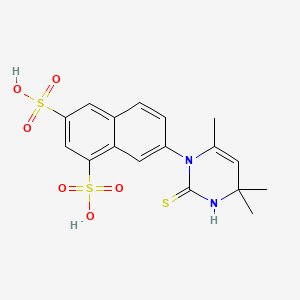
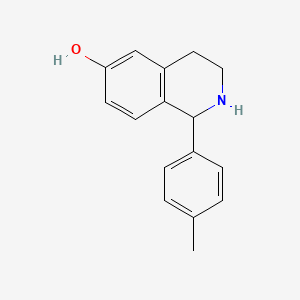

![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6,7,8,9-tetrahydro-7-methyl-4-oxo-, ethyl ester](/img/structure/B13810693.png)
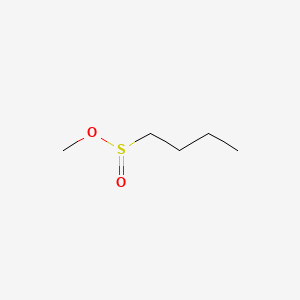
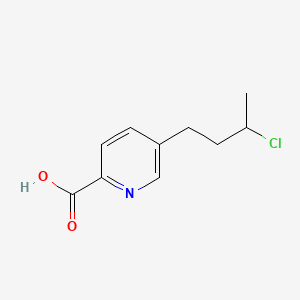
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13810712.png)

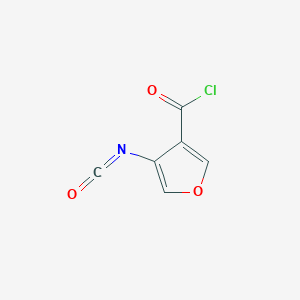
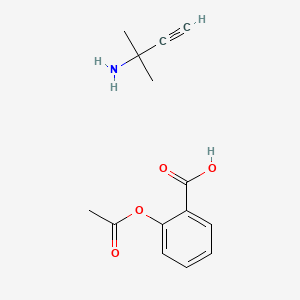
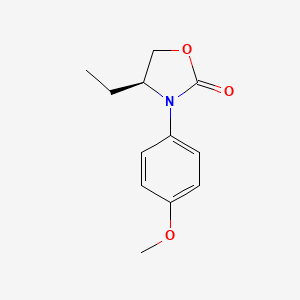
![1-Methyl-3-methoxy-7,9-dihydroxy-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13810742.png)
![[(1R,2S)-2-(methylamino)cyclopentyl]methyl N,N-dimethylcarbamate](/img/structure/B13810744.png)
